Diethyl (2-(methylamino)-2-oxoethyl)phosphonate
Overview
Description
Diethyl (2-(methylamino)-2-oxoethyl)phosphonate is an organophosphorus compound that belongs to the class of phosphonates These compounds are characterized by the presence of a phosphonate group, which is a phosphorus atom bonded to three oxygen atoms, one of which is double-bonded
Mechanism of Action
Target of Action
Diethyl (2-(methylamino)-2-oxoethyl)phosphonate primarily targets the Diacylglycerol acyltransferase/mycolyltransferase Ag85C in Mycobacterium tuberculosis and Cholinesterase in humans . These enzymes play crucial roles in the metabolism of their respective organisms, with Ag85C being responsible for the high affinity of mycobacteria to fibronectin .
Mode of Action
It’s known that phosphonates mimic the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes . This suggests that this compound may interact with its targets by inhibiting their enzymatic activity, leading to changes in the metabolic processes they regulate.
Biochemical Pathways
Phosphonates are known to be involved in various biological pathways, including those related to the synthesis of dna virus and retrovirus infections . Therefore, it’s plausible that this compound could affect similar pathways, leading to downstream effects such as the inhibition of pathogenic growth or activity.
Pharmacokinetics
Phosphonates are known to have unique pharmacokinetic properties due to their high polarity and strong chelating ability . These properties can impact the bioavailability of this compound, influencing its absorption and distribution within the body, its metabolic transformation, and its eventual excretion.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and activity . Additionally, the presence of other substances, such as metal ions, can also impact the compound’s action, as phosphonates are known to form stable complexes with many metal ions .
Biochemical Analysis
Biochemical Properties
Diethyl (2-(methylamino)-2-oxoethyl)phosphonate plays a significant role in biochemical reactions, particularly as an inhibitor of enzymes involved in amino acid metabolism. This compound acts as an antagonist of amino acids, inhibiting enzymes such as aminotransferases and dehydrogenases, which are crucial for amino acid catabolism and synthesis . The interaction between this compound and these enzymes is primarily through the formation of stable complexes, which prevent the normal substrate from binding to the enzyme’s active site . This inhibition can lead to altered physiological activities within the cell.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by disrupting normal amino acid metabolism, leading to changes in cell signaling pathways, gene expression, and cellular metabolism . For instance, the inhibition of aminotransferases by this compound can result in the accumulation of amino acids and their derivatives, which may affect signaling pathways such as the mTOR pathway, known for its role in cell growth and proliferation . Additionally, changes in gene expression related to amino acid metabolism can further impact cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes involved in amino acid metabolism, forming stable enzyme-inhibitor complexes . This binding prevents the normal substrate from accessing the active site, thereby inhibiting the enzyme’s catalytic activity. Furthermore, this compound can influence gene expression by modulating transcription factors that respond to changes in amino acid levels . This modulation can lead to either upregulation or downregulation of genes involved in metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and potential degradation. Studies have shown that this compound remains stable under various conditions, but prolonged exposure to certain environments can lead to its gradual degradation . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, where continuous exposure can result in sustained inhibition of enzyme activity and persistent changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical inhibition without inducing toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to amino acid metabolism. It interacts with enzymes such as aminotransferases and dehydrogenases, which are essential for the catabolism and synthesis of amino acids . The compound’s inhibitory effects on these enzymes can lead to alterations in metabolic flux and changes in metabolite levels . Additionally, this compound may affect the activity of cofactors required for enzyme function, further influencing metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites where it can exert its biochemical effects. The distribution of this compound within cells can also influence its accumulation and overall efficacy . Understanding the transport mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for the compound’s activity, as it ensures that this compound reaches the appropriate sites within the cell to interact with target enzymes and biomolecules . The compound’s presence in specific subcellular compartments can also affect its function and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (2-(methylamino)-2-oxoethyl)phosphonate can be synthesized through several methods. One common approach is the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide. Another method is the Kabachnik-Fields reaction, which involves the condensation of an amine, an oxo compound, and a phosphite . These reactions often require catalysts or specific conditions such as microwave irradiation to improve yields and reduce reaction times .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and efficiency. This can include the use of continuous flow reactors and advanced catalytic systems to ensure consistent product quality and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Diethyl (2-(methylamino)-2-oxoethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions. For example, the oxidation reactions may require strong oxidizing agents and acidic or basic conditions, while reduction reactions may require strong reducing agents and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce phosphonic acids, while reduction reactions may produce phosphine derivatives .
Scientific Research Applications
Diethyl (2-(methylamino)-2-oxoethyl)phosphonate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Diethyl (2-(methylamino)-2-oxoethyl)phosphonate can be compared with other similar compounds, such as:
Diethyl (phenylamino)methylphosphonate: This compound has a similar structure but with a phenyl group instead of a methyl group.
Diethyl (2-hydroxyethyl)amino)methylphosphonate:
The uniqueness of this compound lies in its specific structure, which allows it to interact with various molecular targets and undergo a wide range of chemical reactions, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-diethoxyphosphoryl-N-methylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NO4P/c1-4-11-13(10,12-5-2)6-7(9)8-3/h4-6H2,1-3H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVDBTSRABZMMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC(=O)NC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16NO4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443405 | |
Record name | Diethyl (2-(methylamino)-2-oxoethyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72563-39-4 | |
Record name | Diethyl (2-(methylamino)-2-oxoethyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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